Physicochemical Comparison with the Closest Commercially Available Analog (Cyclopropylsulfonyl Variant)
When compared with the structurally nearest purchasable analog 2-(1-(cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS 1797957-61-9), the target compound differs in molecular weight by only 2.07 g/mol (341.5 vs. 339.43 g/mol) [1]. The lipophilicity difference is also minimal: the target compound has a computed XLogP3 of 1.8, whereas the cyclopropyl analog is anticipated, on the basis of its smaller alkyl group, to exhibit a marginally lower XLogP3 (estimated ~1.5). Both compounds possess zero hydrogen bond donors, seven hydrogen bond acceptors, and identical heterocyclic frameworks [1].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 341.5 g/mol; XLogP3 1.8 |
| Comparator Or Baseline | 2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole: MW 339.43 g/mol; XLogP3 ~1.5 (estimated) |
| Quantified Difference | ΔMW = +2.07 g/mol; ΔXLogP3 ≈ +0.3 log units |
| Conditions | Computed properties from PubChem (target) and vendor datasheet (comparator) |
Why This Matters
This extremely small physicochemical difference indicates that, in the absence of biological data, there is no compelling procurement advantage for either compound based solely on molecular properties; selection must therefore rely on intended synthetic transformation or specific target interaction data.
- [1] PubChem Compound Summary for CID 71793679, 2-(1-(Propylsulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1448060-17-0 (accessed 2026-04-28). View Source
